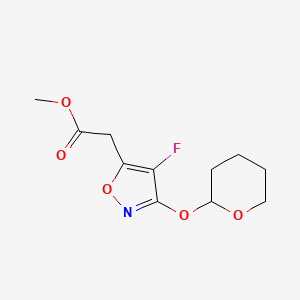
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a complex organic compound with a unique structure that includes a fluorine atom, a tetrahydropyran ring, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-hydroxyisoxazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
- 4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is unique due to the presence of the fluorine atom and the isoxazole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for specialized applications .
Propriétés
Formule moléculaire |
C11H14FNO5 |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
methyl 2-[4-fluoro-3-(oxan-2-yloxy)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C11H14FNO5/c1-15-8(14)6-7-10(12)11(13-18-7)17-9-4-2-3-5-16-9/h9H,2-6H2,1H3 |
Clé InChI |
SRUOUDOTHSYNIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C(=NO1)OC2CCCCO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



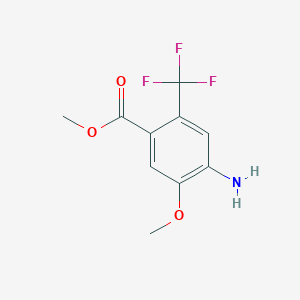
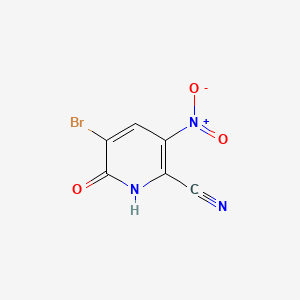
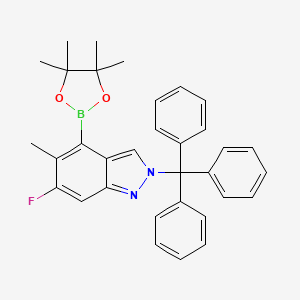
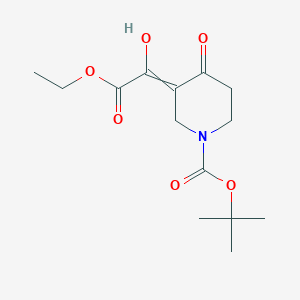
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
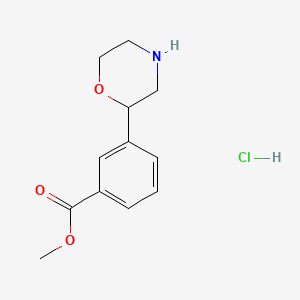
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
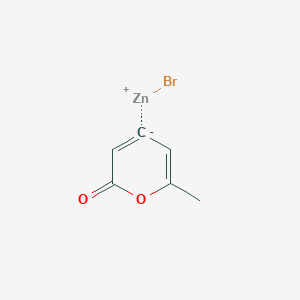
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
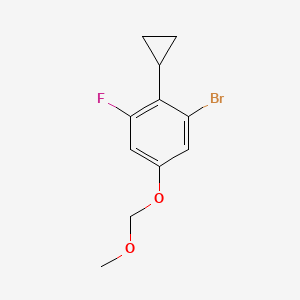
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
